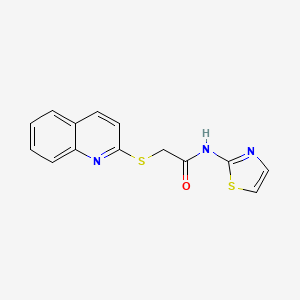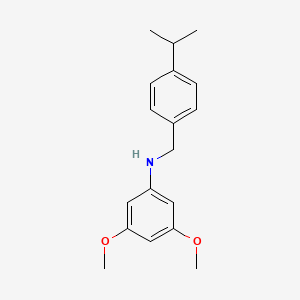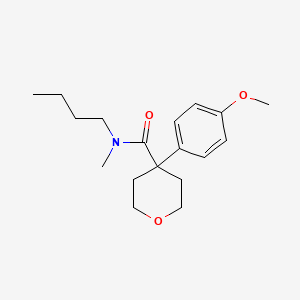![molecular formula C24H17NO4 B4990880 5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone](/img/structure/B4990880.png)
5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone, also known as DIPF, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone acts as an irreversible inhibitor of serine hydrolases by covalently binding to the active site of the enzyme. The binding of this compound to the enzyme results in the formation of a stable complex that prevents the enzyme from functioning properly. The mechanism of action of this compound has been extensively studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on various serine hydrolases, including acetylcholinesterase, lipase, and protease. The inhibition of these enzymes by this compound can lead to various biochemical and physiological effects, depending on the specific enzyme being targeted. For example, the inhibition of acetylcholinesterase by this compound can lead to the accumulation of acetylcholine in the synaptic cleft, resulting in increased neurotransmission. The inhibition of lipase by this compound can lead to the accumulation of lipids in the body, resulting in obesity and other metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone has several advantages as a tool for scientific research. It has high potency and selectivity for serine hydrolases, making it an ideal probe for studying these enzymes. Additionally, this compound is stable and can be easily synthesized in large quantities. However, this compound also has some limitations. It is an irreversible inhibitor, which means that the enzyme activity cannot be restored after inhibition. Additionally, this compound can be toxic to cells and organisms at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone. One area of research is the development of novel serine hydrolase inhibitors based on the structure of this compound. These inhibitors could have potential applications in the treatment of various diseases, including Alzheimer's disease and obesity. Another area of research is the development of new methods for the synthesis of this compound and related compounds. These methods could lead to more efficient and cost-effective production of these compounds. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as materials science and catalysis.
Métodos De Síntesis
5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone can be synthesized through a multistep process starting from 2,4-dimethoxybenzaldehyde and indenopyridine. The final step involves the reaction of the intermediate compound with furanone to produce this compound. The synthesis method of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to have potent inhibitory effects on serine hydrolases, which are enzymes that play important roles in various physiological processes. This compound has been used as a tool to study the function of serine hydrolases in biological systems. Additionally, this compound has been used as a probe to identify and characterize novel serine hydrolases.
Propiedades
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-indeno[1,2-b]pyridin-5-ylidenefuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4/c1-27-14-9-10-17(20(12-14)28-2)21-13-19(24(26)29-21)22-15-6-3-4-7-16(15)23-18(22)8-5-11-25-23/h3-13H,1-2H3/b22-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNHTWKUYZAAKJ-QOCHGBHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C3C4=C(C5=CC=CC=C53)N=CC=C4)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C\3/C4=C(C5=CC=CC=C53)N=CC=C4)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,11,13-trimethyl-6,15-dioxadispiro[4.2.5.2]pentadec-10-ene](/img/structure/B4990800.png)

![1-[2-(allyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4990813.png)

![N-[2-(4-morpholinyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4990833.png)

![{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4990850.png)
![N-[3-(dimethylamino)propyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4990856.png)
![3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4990857.png)

![3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4990873.png)
![ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4990888.png)
![1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine](/img/structure/B4990894.png)
![ethyl 5-({[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]amino}methyl)-2-furoate](/img/structure/B4990901.png)